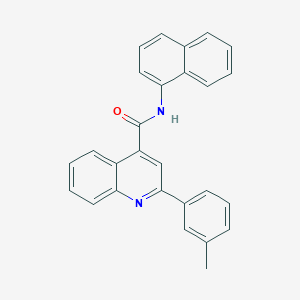

2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15665714

Molecular Formula: C27H20N2O

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H20N2O |

|---|---|

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | 2-(3-methylphenyl)-N-naphthalen-1-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C27H20N2O/c1-18-8-6-11-20(16-18)26-17-23(22-13-4-5-14-25(22)28-26)27(30)29-24-15-7-10-19-9-2-3-12-21(19)24/h2-17H,1H3,(H,29,30) |

| Standard InChI Key | WXBFQDCVNXSWIU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Configuration

The molecular formula C₂₇H₂₀N₂O (MW: 388.47 g/mol) delineates a planar quinoline scaffold fused with aromatic and aliphatic substituents . Key features include:

-

Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing a rigid, conjugated framework.

-

2-(3-Methylphenyl) group: A meta-methyl-substituted benzene ring at position 2, introducing steric bulk and electron-donating effects.

-

N-(Naphthalen-1-yl)carboxamide: A naphthalene moiety linked via an amide bond at position 4, enhancing π-π stacking potential and hydrophobic interactions.

The SMILES string Cc1cccc(c1)c1cc(C(=O)Nc2cccc3ccccc23)c2ccccc2n1 confirms the connectivity, while the InChI key WXBFQDCVNXSWIU-UHFFFAOYSA-N provides a unique identifier for database retrievals .

Physicochemical Properties

Critical parameters influencing bioavailability and drug-likeness include:

| Property | Value | Implications |

|---|---|---|

| logP | 6.57 | High lipophilicity; may limit solubility |

| logSw | -6.68 | Poor aqueous solubility |

| Polar Surface Area | 30.42 Ų | Moderate permeability potential |

| H-bond Donors | 1 | Limited capacity for polar interactions |

| H-bond Acceptors | 3 | Moderate engagement with targets |

These properties suggest challenges in formulation but suitability for targets requiring hydrophobic binding pockets .

Synthetic Approaches and Methodological Considerations

Retrosynthetic Analysis

A plausible route involves:

-

Quinoline-4-carboxylic acid synthesis: Friedländer condensation or Skraup reaction to form the quinoline core.

-

Amide coupling: Reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with 1-naphthylamine using coupling agents (e.g., EDCl, HATU) .

Stepwise Synthesis Protocol

Step 1: Preparation of 2-(3-Methylphenyl)quinoline-4-carboxylic Acid

-

Friedländer Condensation: React 3-methylacetophenone with anthranilic acid under acidic conditions to yield the quinoline intermediate .

-

Oxidation: Convert the 4-methyl group to a carboxylic acid using KMnO₄ or CrO₃ .

Step 2: Amide Bond Formation

-

Activation: Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Coupling: React with 1-naphthylamine in dichloromethane (DCM) under inert atmosphere .

Step 3: Purification

-

Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients.

-

Crystallization: Recrystallize from ethanol/water mixtures to achieve >95% purity .

Challenges and Future Directions

Solubility Optimization

-

Prodrug Strategies: Introduce phosphate or amino acid esters to enhance aqueous solubility.

-

Nanoparticle Formulations: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Target Validation Studies

-

High-Throughput Screening: Test against kinase panels or ion channel assays.

-

Molecular Dynamics Simulations: Predict binding modes to prioritize experimental targets.

Toxicity Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume